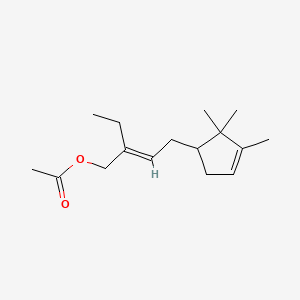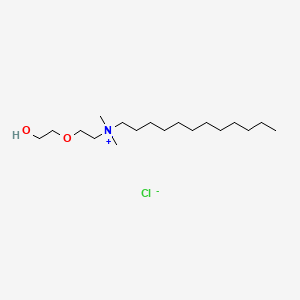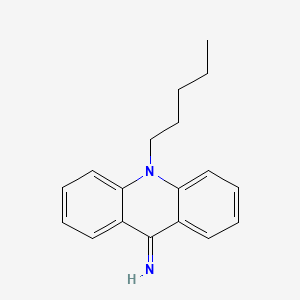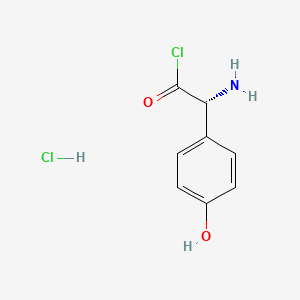
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate: is a chemical compound with the molecular formula C20H36NaO6 . It is known for its surfactant properties, making it useful in various industrial and scientific applications .
准备方法
The synthesis of Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate involves several steps. Typically, the preparation starts with the reaction of dodecenyl succinic anhydride with 2-(2-hydroxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form .
化学反应分析
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler compounds.
科学研究应用
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: The compound is used in biological studies to investigate its effects on cell membranes and other biological structures.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
作用机制
The mechanism of action of Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate involves its interaction with molecular targets such as cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and function. This mechanism is crucial for its applications in drug delivery and other biomedical fields .
相似化合物的比较
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate can be compared with other surfactants such as:
Sodium dodecyl sulfate (SDS): While both compounds are surfactants, this compound has a more complex structure, providing unique properties.
Sodium lauryl ether sulfate (SLES): Similar to SDS, SLES is a surfactant, but it has different ethoxylation levels, affecting its solubility and foaming properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
属性
CAS 编号 |
96152-32-8 |
|---|---|
分子式 |
C20H35NaO6 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
sodium;(E)-2-[2-[2-(2-hydroxyethoxy)ethoxy]-2-oxoethyl]tetradec-4-enoate |
InChI |
InChI=1S/C20H36O6.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(20(23)24)17-19(22)26-16-15-25-14-13-21;/h10-11,18,21H,2-9,12-17H2,1H3,(H,23,24);/q;+1/p-1/b11-10+; |
InChI 键 |
ZMCXYXSAVYLOQY-ASTDGNLGSA-M |
手性 SMILES |
CCCCCCCCC/C=C/CC(CC(=O)OCCOCCO)C(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCC=CCC(CC(=O)OCCOCCO)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)



